molecular formula C22H20N2O B12637914 1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-

1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-

Cat. No.: B12637914
M. Wt: 328.4 g/mol
InChI Key: ZBIUQYWFCPRFKA-UHFFFAOYSA-N
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Description

1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- is a complex organic compound that belongs to the class of isoquinolinamines. This compound is characterized by the presence of an isoquinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also features a 3,4-dihydro substitution and a 3’-methoxy[1,1’-biphenyl]-3-yl group, which adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

The synthesis of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are typically mild, allowing for the generation of the desired cyclization products in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it binds to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . This inhibition can modulate various physiological processes, including inflammation and vasodilation.

Comparison with Similar Compounds

1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine

InChI

InChI=1S/C22H20N2O/c1-25-19-10-5-8-16(13-19)15-7-4-9-18(12-15)21-14-17-6-2-3-11-20(17)22(23)24-21/h2-13,21H,14H2,1H3,(H2,23,24)

InChI Key

ZBIUQYWFCPRFKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)C3CC4=CC=CC=C4C(=N3)N

Origin of Product

United States

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